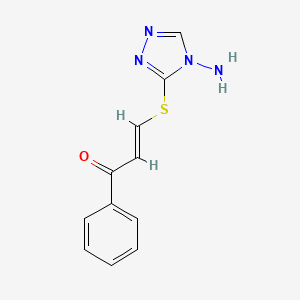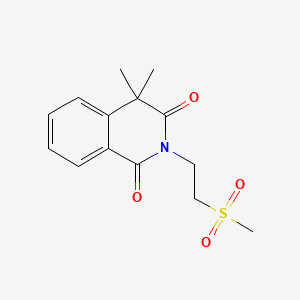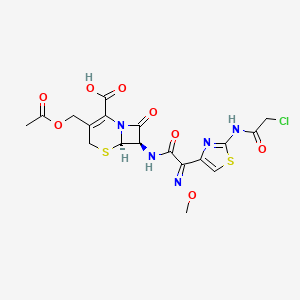
4-Amino-3-benzoylvinylthio-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-benzoylvinylthio-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzoylvinylthio-1,2,4-triazole typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles.
Applications De Recherche Scientifique
Chemistry: 4-Amino-3-benzoylvinylthio-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms .
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in coatings, adhesives, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-Amino-3-benzoylvinylthio-1,2,4-triazole involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosinase and other oxidoreductases, leading to the disruption of essential metabolic pathways. Additionally, it can bind to DNA and proteins, interfering with their normal functions and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Amino-1,2,4-triazole-3-thiol
- 4-Amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(4-Bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
Uniqueness: 4-Amino-3-benzoylvinylthio-1,2,4-triazole stands out due to its benzoylvinylthio moiety, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Propriétés
Numéro CAS |
126335-03-3 |
|---|---|
Formule moléculaire |
C11H10N4OS |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
(E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10N4OS/c12-15-8-13-14-11(15)17-7-6-10(16)9-4-2-1-3-5-9/h1-8H,12H2/b7-6+ |
Clé InChI |
WWVDGJKUZJXPDS-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/SC2=NN=CN2N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CSC2=NN=CN2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)







